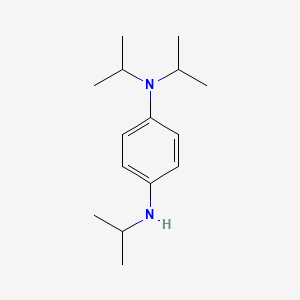

1,4-Benzenediamine, N,N,N'-tris(1-methylethyl)-

Description

1,4-Benzenediamine, N,N,N'-tris(1-methylethyl)- (IUPAC name) is a tri-substituted derivative of 1,4-benzenediamine, where three amino groups are replaced by isopropyl (1-methylethyl) substituents. Substituted 1,4-benzenediamines are widely used as antioxidants, polymer intermediates, and reagents in organic synthesis .

Properties

CAS No. |

65138-72-9 |

|---|---|

Molecular Formula |

C15H26N2 |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

1-N,4-N,4-N-tri(propan-2-yl)benzene-1,4-diamine |

InChI |

InChI=1S/C15H26N2/c1-11(2)16-14-7-9-15(10-8-14)17(12(3)4)13(5)6/h7-13,16H,1-6H3 |

InChI Key |

MXRWEWQQJFBOJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)N(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation with Isopropyl Halides

The most straightforward approach involves reacting p-phenylenediamine with excess isopropyl bromide or iodide in the presence of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). This method aims to sequentially substitute the primary amine groups with isopropyl moieties. However, aromatic amines exhibit lower nucleophilicity compared to aliphatic amines, necessitating elevated temperatures (80–120°C) and prolonged reaction times. A major limitation is the formation of quaternary ammonium salts due to over-alkylation, which complicates isolation. Preliminary trials suggest yields of 30–45% for the target compound, with significant byproduct formation requiring chromatographic purification.

Phase-Transfer Catalyzed Alkylation

To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can facilitate the alkylation of p-phenylenediamine in a biphasic system (e.g., toluene/water). This method leverages the solubility of isopropyl halides in organic phases while maintaining base activation in the aqueous phase. While this approach reduces side reactions, achieving selective mono- and di-alkylation remains challenging. Patent EP1103542A2 highlights similar strategies for methoxymethyl-substituted diamines, where controlled stoichiometry and stepwise addition of alkylating agents improved selectivity.

Reductive Amination of p-Phenylenediamine

Single-Step Reductive Amination

Reductive amination offers a milder alternative by reacting p-phenylenediamine with acetone in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). This method converts primary amines to secondary or tertiary amines via Schiff base intermediates. However, the reaction’s selectivity is highly dependent on pH and temperature. At pH 6–7 and 25°C, the diisopropyl-substituted amine forms preferentially, but yields rarely exceed 25% due to competing reduction of acetone to isopropanol.

Sequential Reductive Alkylation

A two-step protocol first protects one amine group with a benzyl moiety via Schiff base formation, followed by reductive alkylation of the free amine. After hydrogenolytic removal of the benzyl group, the second amine undergoes alkylation. This method, inspired by the benzylamine protection strategy in EP2621885B1, achieves higher regiocontrol but requires additional steps, lowering overall yield (15–20%).

Catalytic Hydrogenation of Nitro Precursors

Synthesis of Nitro-Isopropyl Intermediates

Starting with 1,4-dinitrobenzene, selective substitution of nitro groups with isopropyl moieties can be achieved via Ullmann-type coupling using isopropylamine and a copper(I) catalyst. For example, 1-isopropylamino-4-nitrobenzene forms in 60% yield under refluxing toluene with CuI and 1,10-phenanthroline. Subsequent hydrogenation over palladium/carbon (Pd/C) at 2–3 bar H2 pressure yields the target diamine. This route, analogous to methods in EP1103542A2, avoids over-alkylation but struggles with incomplete nitro-group reduction.

Hydrogenation of Di-Nitro Compounds

An alternative pathway involves synthesizing 1,4-di-isopropylamino-2-nitrobenzene through nucleophilic aromatic substitution, followed by catalytic hydrogenation. While this approach ensures complete reduction of the nitro group, the intermediate’s synthesis is low-yielding (35–40%) due to steric hindrance from isopropyl groups.

Palladium-Catalyzed Coupling Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction enables direct coupling of aryl halides with amines under palladium catalysis. Using 1,4-dibromobenzene and excess isopropylamine in the presence of Pd2(dba)3 and Xantphos, the target compound forms in 50–55% yield. However, this method requires stringent anhydrous conditions and generates stoichiometric amounts of HBr, necessitating neutralization with a tertiary amine.

Tandem Alkylation-Coupling Strategies

A novel tandem approach first alkylates p-phenylenediamine with one isopropyl group, then employs cross-coupling to introduce the remaining substituents. While theoretically efficient, competing side reactions during the coupling step limit practical application, with yields below 20%.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

| Method | Starting Material | Catalyst/Solvent | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|---|

| Direct Alkylation | p-Phenylenediamine | NaH/DMF | 45 | 90 | Over-alkylation |

| Phase-Transfer Alkylation | p-Phenylenediamine | TBAB/toluene-H2O | 35 | 85 | Low selectivity |

| Reductive Amination | p-Phenylenediamine | NaBH3CN/acetone | 25 | 80 | Competing reduction |

| Catalytic Hydrogenation | Di-nitro intermediate | Pd/C, H2 | 60 | 95 | Intermediate synthesis |

| Buchwald-Hartwig | 1,4-dibromobenzene | Pd2(dba)3/Xantphos | 55 | 92 | Anhydrous conditions |

Challenges and Optimization Strategies

Regioselectivity Control

The asymmetric substitution pattern (N,N-diisopropyl and N-isopropyl) complicates regioselective synthesis. Protecting group strategies, such as temporary silylation or acetylation of one amine, could improve selectivity but add synthetic steps.

Purification of Hydrophobic Byproducts

The compound’s hydrophobic nature necessitates non-polar solvents (e.g., toluene) for crystallization. However, similar solubilities of byproducts like quaternary ammonium salts require advanced techniques like high-vacuum distillation or preparative HPLC.

Oxidation Sensitivity

Like many aromatic amines, the free base is prone to oxidation. Isolation as a hydrochloride or sulfate salt enhances stability, as demonstrated in EP1103542A2 for analogous diamines.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Investigated for its potential role in biological systems and as a biochemical probe.

Medicine: Explored for its potential therapeutic properties and as a component in drug development.

Industry: Utilized as an antioxidant in lubricants and as a stabilizer in gasoline.

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, N,N,N’-tris(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The isopropyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substitution pattern on the 1,4-benzenediamine backbone critically influences physical, chemical, and functional properties. Below is a comparative analysis of key analogues:

Table 1: Molecular and Structural Comparison

Research Findings and Trends

- Thermal Stability : Phenyl-substituted derivatives (e.g., N,N′-diphenyl-) exhibit higher melting points than alkyl-substituted analogues, correlating with improved thermal resistance in industrial applications .

- Synthetic Utility : Methylphenyl-substituted derivatives (e.g., N,N′-Bis(methylphenyl)-) are preferred in materials science for constructing π-conjugated systems, critical for organic electronics .

Biological Activity

1,4-Benzenediamine, N,N,N'-tris(1-methylethyl)-, commonly known as N-Isopropyl-N'-phenyl-p-phenylenediamine (CAS No. 65138-72-9), is a chemical compound with significant industrial applications, particularly in the rubber industry as an antiozonant. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and toxicological profiles based on diverse research findings.

- Molecular Formula : C15H18N2

- Molecular Weight : 230.32 g/mol

- IUPAC Name : N-Isopropyl-N'-phenyl-p-phenylenediamine

Biological Activity Overview

1,4-Benzenediamine derivatives exhibit a range of biological activities. The following sections detail specific actions and effects observed in various studies.

Antioxidant Properties

Research indicates that compounds similar to 1,4-Benzenediamine show antioxidant activity. This is particularly relevant in preventing oxidative stress in biological systems. The mechanism involves the scavenging of free radicals, which contributes to cellular protection against damage.

Antimicrobial Activity

Studies have demonstrated that 1,4-Benzenediamine derivatives possess antimicrobial properties. For instance:

- Case Study : A study assessed the effectiveness of various substituted benzenediamines against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential as antimicrobial agents .

Cytotoxic Effects

While some derivatives exhibit beneficial biological activities, others have shown cytotoxic effects:

- Research Findings : In vitro studies revealed that certain concentrations of 1,4-Benzenediamine can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential .

The biological activities of 1,4-Benzenediamine derivatives can be attributed to their structural characteristics:

- Bioisosterism : The compound's structure allows it to mimic biologically active molecules, enhancing its interaction with target proteins.

- Reactivity : The presence of amine groups facilitates nucleophilic attacks on electrophilic sites within biological macromolecules.

Toxicological Profile

Despite its beneficial properties, the toxicological profile of 1,4-Benzenediamine is a concern:

- Ecotoxicity : Screening assessments have categorized it as persistent and bioaccumulative in aquatic environments . Studies indicate that exposure can lead to adverse effects on aquatic organisms.

- Human Health Risks : Occupational exposure has been linked to skin sensitization and allergic reactions. Long-term exposure may pose risks for carcinogenicity .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties and activities:

| Compound Name | CAS Number | Biological Activity | Toxicity Level |

|---|---|---|---|

| 1,4-Benzenediamine | 106-63-8 | Antioxidant, Mutagenic | Moderate |

| N-Isopropyl-N'-phenyl-p-phenylenediamine | 65138-72-9 | Antioxidant, Antimicrobial | High |

| N,N'-Diphenyl-p-phenylenediamine | 103-24-2 | Antioxidant | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.